Cas no 2138963-76-3 (3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine)

3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine structure
2138963-76-3 structure
商品名:3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
CAS番号:2138963-76-3
MF:C11H12BrN3
メガワット:266.13708114624
CID:5997309
PubChem ID:81789186

3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
    • 2138963-76-3
    • EN300-1148741
    • AKOS020770152
    • インチ: 1S/C11H12BrN3/c1-6-3-4-8(9(12)5-6)10-7(2)11(13)15-14-10/h3-5H,1-2H3,(H3,13,14,15)
    • InChIKey: NJNHUANLNMOACQ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C=CC=1C1=C(C)C(N)=NN1

計算された属性

  • せいみつぶんしりょう: 265.02146g/mol
  • どういたいしつりょう: 265.02146g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 224
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 54.7Ų

3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1148741-1.0g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3
1g
$0.0 2023-06-09
Enamine
EN300-1148741-5g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
5g
$2028.0 2023-10-25
Enamine
EN300-1148741-2.5g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
2.5g
$1370.0 2023-10-25
Enamine
EN300-1148741-0.5g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
0.5g
$671.0 2023-10-25
Enamine
EN300-1148741-0.25g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
0.25g
$642.0 2023-10-25
Enamine
EN300-1148741-1g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
1g
$699.0 2023-10-25
Enamine
EN300-1148741-10g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
10g
$3007.0 2023-10-25
Enamine
EN300-1148741-0.05g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
0.05g
$587.0 2023-10-25
Enamine
EN300-1148741-0.1g
3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine
2138963-76-3 95%
0.1g
$615.0 2023-10-25

3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine 関連文献

3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amineに関する追加情報

Recent Advances in the Study of 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS: 2138963-76-3): A Comprehensive Research Brief

The compound 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine (CAS: 2138963-76-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate. The compound, characterized by its pyrazole core and bromo-methylphenyl substituent, exhibits unique chemical properties that make it a promising scaffold for further drug development.

Recent studies have highlighted the role of 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine in modulating key biological pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its inhibitory effects on specific kinase enzymes implicated in inflammatory diseases. The compound's ability to selectively target these enzymes without significant off-target effects underscores its potential as a lead compound for anti-inflammatory therapeutics. Furthermore, its structural features suggest possible applications in oncology, particularly in targeting protein-protein interactions that are often challenging to address with small molecules.

The synthesis of 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine has also been optimized in recent years. A 2022 paper in Organic Letters detailed a novel, high-yield synthetic route that improves scalability and reduces the use of hazardous reagents. This advancement is critical for facilitating further preclinical studies and eventual commercialization. Additionally, computational modeling studies have provided insights into the compound's binding modes and interactions with biological targets, enabling rational design of derivatives with enhanced potency and selectivity.

Despite these promising developments, challenges remain in the development of 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine as a therapeutic agent. Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability, necessitating further structural modifications to improve its drug-like properties. Moreover, comprehensive toxicity profiling is still underway to ensure its safety profile meets regulatory standards. Collaborative efforts between academic researchers and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine represents a compelling case study in the intersection of chemical synthesis and biological discovery. Its unique structural features and promising biological activities position it as a valuable tool for probing disease mechanisms and a potential starting point for drug development. Continued research into its mechanisms of action, synthetic optimization, and preclinical evaluation will be essential to fully realize its therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing such compounds from bench to bedside.

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